Luliconazole
描述
Luliconazole, also known by trade names such as Luzu, is an imidazole antifungal medication . It is used as a 1% topical cream for the treatment of athlete’s foot, jock itch, and ringworm caused by dermatophytes such as Trichophyton rubrum, Microsporum gypseum, and Epidermophyton floccosum .
Synthesis Analysis
The synthesis of Luliconazole involves several steps. A process for the preparation of Luliconazole and its salts has been disclosed . Additionally, a study demonstrated the application of cooling crystallization to generate novel solid forms of drug-coformer cocrystal complexes . This approach enabled the production of a new solid mixture comprising Luliconazole and coformers such as mannitol and menthol .Molecular Structure Analysis
Luliconazole has a unique structure as the imidazole moiety is incorporated into the ketene dithioacetate structure . The molecular formula of Luliconazole is C14H9Cl2N3S2 . Infrared spectra, ultraviolet spectra, nuclear magnetic resonance (NMR) spectra, and mass spectra of Luliconazole were collected and used to characterize the compound .Chemical Reactions Analysis
The study on the solubility and dissolution enhancement of Luliconazole utilized PXRD, thermal methods, and FTIR to analyze cocrystals formed between the drug and two coformers, menthol (MNT) and mannitol (MNL) . The cocrystals showed lower heats of fusion (Δ H) compared to Luliconazole, indicating the possibility of increased entropy and solubility for all cocrystals .Physical And Chemical Properties Analysis
Luliconazole is a solid at room temperature . It has a molecular weight of 354.27 g/mol . The solubility of pure Luliconazole is 6.91 µg/ml, and the cocrystal with menthol resulted in 26.87 µg/ml solubility .科学研究应用
Antifungal Potency and Spectrum
Broad-Spectrum Antimycotic Activity
Luliconazole demonstrates superior potency against dermatophytic fungi like Trichophyton spp. and Candida albicans compared to other antifungal agents. It also shows effective action against Malassezia restricta, a pathogen in seborrhoeic dermatitis, indicating a potential role in treating various dermatological conditions (Koga et al., 2009).
Effectiveness Against Onychomycosis
Luliconazole is particularly potent against filamentous fungi, including dermatophytes. Its formulation allows for effective nail penetration, making it a strong candidate for treating onychomycosis (Scher, Nakamura, & Tavakkol, 2014).
Clinical Management of Dermatophytosis
- Short-Term Therapy Benefits: In clinical models of tinea corporis and tinea pedis, luliconazole cream has shown to be effective with short-term treatment regimens, demonstrating greater potency and quicker results compared to existing drugs (Koga, Nanjoh, Kaneda, Yamaguchi, & Tsuboi, 2012).
Nanotechnology in Drug Delivery
- Spanlastics Nanoformulation: To overcome limitations like low solubility and poor skin penetration of luliconazole, a spanlastics nanoformulation was developed. This enhanced the drug's therapeutic efficacy in cutaneous Candida albicans infections (Alhakamy et al., 2021).
Versatility in Treatment Applications
Efficacy Against Fusarium Species
Luliconazole shows strong in vitro activity against Fusarium species complexes, indicating its potential in treating infections caused by these organisms (Gharaghani, Hivary, Taghipour, & Zarei-Mahmoudabadi, 2020).
Potential in Leishmaniasis Treatment
Luliconazole exhibits promising antileishmanial activity against Leishmania major, suggesting its potential as a novel treatment option for leishmaniasis (Shokri et al., 2018).
Niosomal Gel for Improved Delivery
A luliconazole niosomal gel formulation was developed to enhance bioavailability and reduce toxicity, demonstrating increased activity against C. albicans (Garg et al., 2021).
安全和危害
Luliconazole is for topical use only . It should not be used orally or intravaginally . In case of accidental exposure, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
While Luliconazole is already an effective treatment for certain fungal infections, research is ongoing to further enhance its properties. For instance, a study demonstrated the application of cooling crystallization to generate novel solid forms of drug-coformer cocrystal complexes . This approach could potentially enhance the solubility and dissolution of Luliconazole, thereby improving its effectiveness .
属性
IUPAC Name |
(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAOBBFIOAEMLL-REQDGWNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048607 | |
Record name | Luliconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action for luliconazole's anti-fungal activity is still not known, but luliconazole is thought to inhibit the enzyme lanosterol demethylase. Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes. | |
Record name | Luliconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Luliconazole | |
CAS RN |
187164-19-8 | |
Record name | Luliconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187164-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Luliconazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luliconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Luliconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Luliconazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LULICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。